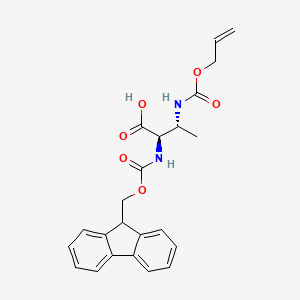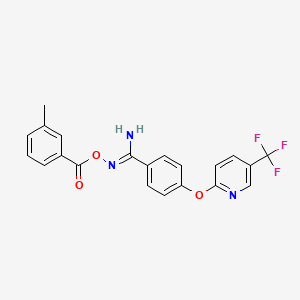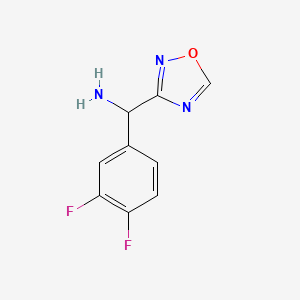![molecular formula C12H24N2O3 B6352297 Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate CAS No. 1155159-60-6](/img/structure/B6352297.png)
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate is a chemical compound with the molecular formula C12H24N2O3 and a molecular weight of 244.33 g/mol It is characterized by the presence of a morpholine ring, a propyl chain, and a butanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate typically involves the reaction of morpholine with a suitable propylamine derivative, followed by esterification with butanoic acid or its derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can engage in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[3-(piperidin-4-yl)propyl]amino}butanoate
- Methyl 3-{[3-(pyrrolidin-4-yl)propyl]amino}butanoate
- Methyl 3-{[3-(azepan-4-yl)propyl]amino}butanoate
Uniqueness
Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
methyl 3-(3-morpholin-4-ylpropylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(10-12(15)16-2)13-4-3-5-14-6-8-17-9-7-14/h11,13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTFZGLGFHUFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)NCCCN1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Maleimido-PEG(4)-[PEG(24)-OMe]3 ester](/img/structure/B6352230.png)

![2-[(Oxan-4-yl)amino]acetonitrile](/img/structure/B6352234.png)

![Ethyl 3-[(2-ethoxyethyl)amino]propanoate](/img/structure/B6352252.png)
![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![methyl 3-{[(thiophen-2-yl)methyl]amino}butanoate](/img/structure/B6352287.png)
![Methyl 3-[(3-methoxypropyl)amino]butanoate](/img/structure/B6352294.png)
![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)
